molecular formula C15H14BrNO3 B7700538 N-(4-bromophenyl)-3,5-dimethoxybenzamide CAS No. 328975-22-0

N-(4-bromophenyl)-3,5-dimethoxybenzamide

Cat. No.: B7700538
CAS No.: 328975-22-0
M. Wt: 336.18 g/mol
InChI Key: RRSAEQFOCLJPMX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring and two methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 3,5-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-bromophenyl)-3,5-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3,5-dimethoxybenzamide stands out due to its dual methoxy groups, which can enhance its lipophilicity and potentially improve its bioavailability and membrane permeability. This structural feature may also contribute to its unique electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-bromophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-10(8-14(9-13)20-2)15(18)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSAEQFOCLJPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328975-22-0
Record name N-(4-BROMOPHENYL)-3,5-DIMETHOXYBENZAMIDE
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